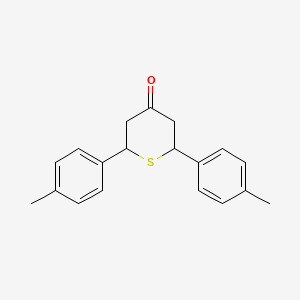

2,6-Bis(4-methylphenyl)thian-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(4-methylphenyl)thian-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20OS/c1-13-3-7-15(8-4-13)18-11-17(20)12-19(21-18)16-9-5-14(2)6-10-16/h3-10,18-19H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQIKCBARJZWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)CC(S2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2,6 Bis 4 Methylphenyl Thian 4 One

Direct Synthesis Approaches

Direct synthesis of 2,6-Bis(4-methylphenyl)thian-4-one and its analogs often involves condensation reactions, which can be optimized through catalysis. Multi-component reactions also offer an efficient route to structurally related compounds.

Condensation Reactions Involving Thian-4-one and Aldehyde Precursors

The synthesis of 2,6-diarylthian-4-ones can be achieved through the condensation of diarylideneacetones. Novel diastereoselective methods have been developed to produce these compounds, allowing for a wide range of substituents. bohrium.com For instance, the reaction of an appropriate aldehyde and a ketone is a common method for creating α,β-unsaturated ketones, which are precursors to the target molecule. sciengine.com

A classic example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone. sciengine.com In a solvent-free approach, a mixture of NaOH and K2CO3 has been shown to effectively catalyze the condensation of aromatic aldehydes with cyclohexanone, yielding the corresponding bis-benzylidene cyclohexanones. sciengine.com Specifically, (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone has been synthesized using this method. nih.gov

Role of Lewis Acid Catalysis and Optimized Conditions

Lewis acids play a significant role in catalyzing various organic transformations, including the synthesis of heterocyclic compounds. Ytterbium(III) triflate, for example, is a water-tolerant Lewis acid that has been effectively used in the synthesis of a wide array of heterocycles under mild conditions. thieme-connect.com The catalyst can often be recovered and reused, adding to the efficiency of the process. thieme-connect.com

In the context of synthesizing related heterocyclic systems, electron-deficient metalloporphyrins, such as Zinc (II) [tetra (4-methylphenyl)] porphyrin, have been employed as mild Lewis acid catalysts. koreascience.kr These catalysts have proven effective in three-component one-step synthesis of 2,4,5-trisubstituted imidazoles under ultrasound irradiation at ambient temperature. koreascience.kr The use of such catalysts can lead to high yields and can be an environmentally benign approach. koreascience.kr

Optimization of reaction conditions is crucial for maximizing yield and selectivity. For instance, in the synthesis of diorganyl tellurides, the optimal conditions were determined to be Te (1.0 eq), NaBH4 (2.5 eq) for 1 hour at 80 °C, followed by reaction with an organyl halide for 4 hours at 25 °C. mdpi.com Similarly, for the synthesis of 1,4-dihydropyridines, functionalized multi-walled carbon nanotubes have been used as a highly efficient heterogeneous catalyst under ultrasound irradiation. tandfonline.com

Multi-component Reaction Strategies for Analogous Structures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most, if not all, of the starting materials. rsc.orgnih.gov This approach is valued for its atom economy and ability to rapidly generate molecular diversity. rsc.orgnih.gov

MCRs have been successfully employed to synthesize a variety of heterocyclic compounds analogous to thian-4-ones. For example, a one-pot, three-component reaction of aldehydes, trimethyl allylsilane, and NH4SCN in the presence of BF3·OEt2 has been developed for the stereoselective synthesis of 2,6-disubstituted-4-thiocyanatotetrahydropyrans. bohrium.com Another example is the synthesis of dihydropyrimidinones and dihydropyridines via Biginelli and Hantzsch condensations, respectively, using potassium tert-butoxide as a catalyst under solvent-free conditions. researchgate.net

The Ugi four-component condensation reaction is another versatile MCR that combines a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-amino acid derivatives. mdpi.com Enzyme-catalyzed versions of MCRs, such as the use of Novozym 435 in the Ugi reaction, are also being explored to create more sustainable synthetic routes. mdpi.com

Table 1: Examples of Multi-component Reactions for Heterocycle Synthesis

| Reaction Name | Reactants | Product | Catalyst | Reference |

| Three-component reaction | Aldehydes, trimethyl allylsilane, NH4SCN | 2,6-disubstituted-4-thiocyanatotetrahydropyrans | BF3·OEt2 | bohrium.com |

| Biginelli condensation | Aldehyde, β-dicarbonyl compound, urea/thiourea (B124793) | Dihydropyrimidinones | Potassium tert-butoxide | researchgate.net |

| Hantzsch condensation | Aldehyde, two equivalents of a β-ketoester, ammonia | Dihydropyridines | Potassium tert-butoxide | researchgate.net |

| Ugi reaction | Primary amine, carbonyl compound, carboxylic acid, isocyanide | α-amino acid derivatives | Novozym 435 | mdpi.com |

Advanced Synthetic Route Development

The development of advanced synthetic routes for this compound and its analogs focuses on achieving high stereoselectivity and adhering to the principles of green chemistry.

Stereoselective Synthesis of this compound

The stereoselective synthesis of related heterocyclic compounds has been a significant area of research. For instance, efficient and stereoselective syntheses of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones have been developed. nih.gov These methods often utilize the Horner-Wadsworth-Emmons reaction for the introduction of a methylidene group. nih.gov The key intermediates, 3-diethoxyphosphoryltetrahydropyran-4-ones, are prepared through the highly stereoselective addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones, with the addition occurring preferentially via axial attack. nih.gov

In the synthesis of piperidine (B6355638) derivatives, a stereoselective 6-endo-trig cyclization has been employed. mdpi.com The diastereomeric ratio of the resulting trans-piperidinones can be optimized by controlling the reaction time. mdpi.com Furthermore, enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates under redox-neutral conditions offers a route to chiral piperidines. mdpi.com

The oxidation of thianes to sulfoxides also presents stereochemical considerations. The oxidation of 4-substituted thianes can lead to the formation of different isomers of the corresponding sulfoxides. acs.org

Green Chemistry Approaches and Sustainable Synthesis Principles

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. semanticscholar.orgresearchgate.net This includes the use of environmentally benign solvents, catalysts, and energy sources. semanticscholar.orgresearchgate.net

Ultrasound irradiation has emerged as a green energy source for promoting chemical reactions. koreascience.krrsc.org For example, the synthesis of asymmetrically substituted bis-thioureas has been achieved in quantitative yields under mild conditions using ultrasonic irradiation. rsc.org This technique has also been used to promote the synthesis of bis-2-iminothiazolidin-4-ones. rsc.org Similarly, the synthesis of 1,4-dihydropyridines has been accelerated by ultrasound in the presence of a heterogeneous catalyst. tandfonline.com

Solvent-free reaction conditions represent another key principle of green chemistry. sciengine.comresearchgate.net The synthesis of dihydropyrimidinones and dihydropyridines has been successfully carried out under solvent-free conditions using potassium tert-butoxide as a catalyst. researchgate.net The use of bio-based solvents, such as gluconic acid aqueous solution, is also being explored as a green alternative to traditional organic solvents. clockss.org

The development of reusable catalysts is another important aspect of sustainable synthesis. thieme-connect.com For example, ytterbium(III) triflate can be readily recovered and reused in various heterocyclic syntheses. thieme-connect.com

Table 2: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Chemistry Principle | Application | Example | Reference |

| Alternative Energy Source | Ultrasound Irradiation | Synthesis of bis-thioureas and bis-2-iminothiazolidin-4-ones | rsc.org |

| Solvent-free Conditions | Solid-state reaction | Synthesis of dihydropyrimidinones and dihydropyridines | researchgate.net |

| Use of Green Solvents | Bio-based solvent | Synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives | clockss.org |

| Reusable Catalyst | Water-tolerant Lewis acid | Ytterbium(III) triflate catalyzed synthesis of heterocycles | thieme-connect.com |

Flow Chemistry and Continuous Processing Considerations

Continuous flow chemistry, a paradigm shift from traditional batch processing, offers significant advantages for chemical synthesis, including superior heat and mass transfer, enhanced safety, and straightforward scalability. chim.itpolimi.it This technology utilizes microreactors or tube reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters like temperature, pressure, and residence time. chim.itnih.gov

While the synthesis of this compound has not been specifically reported using a continuous flow process, the synthesis of analogous α,β-unsaturated ketones and other heterocyclic compounds has been successfully demonstrated in flow systems. nih.govresearchgate.net The typical synthesis of the 2,6-diarylthian-4-one scaffold involves a condensation reaction. Such reactions, particularly those that are highly exothermic or involve unstable intermediates, benefit greatly from the controlled environment of a flow reactor. rsc.orgacs.org

A hypothetical flow synthesis of this compound could involve pumping separate streams of the precursor molecules, such as a p-tolualdehyde derivative and a sulfur source, into a mixing zone before passing the combined stream through a heated reactor coil. This approach allows for rapid optimization and can lead to higher yields and selectivities compared to batch methods. For instance, aldol (B89426) reactions, which are mechanistically similar to the key steps in forming the thian-4-one ring, have shown dramatically reduced reaction times and increased conversions when transitioned from batch to flow. nih.gov The improved safety profile is particularly noteworthy, as hazardous reagents or reaction conditions are contained within a small-volume system at any given moment, minimizing risks associated with scale-up. chim.itacs.org

The table below illustrates a comparative analysis of batch versus a potential flow process for a representative condensation reaction, highlighting the advantages of continuous processing.

| Parameter | Conventional Batch Processing | Hypothetical Flow Processing | Advantage of Flow Processing |

| Reaction Time | Hours to days | Seconds to minutes rsc.orgnih.gov | Drastic reduction in production time, higher throughput. |

| Heat Transfer | Inefficient, potential for hot spots | Highly efficient due to high surface-area-to-volume ratio chim.it | Precise temperature control, prevention of side reactions and decomposition. |

| Safety | Risks associated with large volumes of hazardous materials | Small reaction volume at any given time, better containment acs.orgacs.org | Significantly reduced risk of thermal runaway and exposure. |

| Scalability | Complex, requires re-optimization | "Scaling-out" by running multiple reactors in parallel or longer run times | More straightforward and predictable scale-up. chim.it |

| Process Control | Limited control over mixing and concentration gradients | Precise control over stoichiometry, residence time, and temperature nih.gov | Higher reproducibility, yield, and purity. |

Given these advantages, exploring a continuous flow methodology for the synthesis of this compound presents a promising avenue for future research, potentially enabling a more efficient, safer, and scalable manufacturing process.

Purification and Isolation Techniques for High Purity Product

Achieving a high degree of purity for this compound is essential for its accurate characterization and for any subsequent use in biological or material science applications. The crude product obtained from synthesis typically contains unreacted starting materials, catalysts, and byproducts, which must be removed. As a crystalline solid, the primary methods for its purification are recrystallization and column chromatography.

Recrystallization is the most common and effective method for purifying solid organic compounds. The process involves dissolving the crude material in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For a molecule with the polarity of this compound, solvents like ethanol, isopropanol, or mixed solvent systems such as ethyl acetate (B1210297)/hexane could be effective.

Column Chromatography is another powerful technique used to separate the target compound from impurities with different polarities. A solution of the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (solvent or mixture of solvents) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the eluent. For this compound, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate would likely provide effective separation. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

The final purity is typically assessed by techniques such as melting point analysis, where a sharp and narrow melting range indicates high purity, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the chemical structure and the absence of detectable impurities. nih.gov

The following table summarizes the key purification techniques for obtaining high-purity this compound.

| Technique | Principle of Separation | Typical Reagents/Setup | Purpose & Expected Outcome |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Hot plate, Erlenmeyer flask, suitable solvent (e.g., ethanol, isopropanol). | Removal of soluble and insoluble impurities. Yields a highly crystalline, pure solid product. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase from a liquid mobile phase. | Glass column, silica gel (stationary phase), eluent system (e.g., hexane/ethyl acetate). | Separation of compounds with close polarities. Isolation of the target compound from byproducts. |

| Melting Point Analysis | A pure crystalline solid has a characteristic, sharp melting point. | Melting point apparatus. | Purity assessment. A narrow melting range indicates high purity. |

| Spectroscopic Analysis (NMR, IR) | Unique spectral fingerprint based on molecular structure. | NMR spectrometer, IR spectrometer. | Structural confirmation and detection of residual impurities. |

Chemical Reactivity and Transformation Studies of 2,6 Bis 4 Methylphenyl Thian 4 One

Oxidation Reactions of the Thianone Sulfur Atom

The sulfur atom within the thiane (B73995) ring of 2,6-Bis(4-methylphenyl)thian-4-one is susceptible to oxidation, a common reaction for sulfides. wikipedia.org This process can be controlled to yield different oxidation states of sulfur, primarily sulfoxides and sulfones. organic-chemistry.org

Formation of Sulfoxides and Sulfones

The oxidation of sulfides is a fundamental transformation in organic sulfur chemistry. wikipedia.org A variety of oxidizing agents can be employed to convert the sulfide (B99878) in this compound to a sulfoxide (B87167) and subsequently to a sulfone. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents or a stoichiometric amount of a stronger oxidant will favor the formation of the sulfoxide. In contrast, stronger oxidizing agents or an excess of the oxidant will lead to the corresponding sulfone. organic-chemistry.org

Commonly used reagents for these transformations include hydrogen peroxide, often in the presence of a catalyst, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and periodates. wikipedia.orgresearchgate.net The reaction proceeds by the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Product |

| Hydrogen Peroxide (1 eq.) | This compound 1-oxide (Sulfoxide) |

| Hydrogen Peroxide (>2 eq.) | This compound 1,1-dioxide (Sulfone) |

| m-CPBA (1 eq.) | This compound 1-oxide (Sulfoxide) |

| m-CPBA (>2 eq.) | This compound 1,1-dioxide (Sulfone) |

Note: eq. refers to equivalents of the oxidizing agent.

Mechanistic Investigations of Sulfur Oxidation

The mechanism of sulfide oxidation has been extensively studied. nih.govwikipedia.orgplos.org The generally accepted pathway involves the nucleophilic sulfur atom attacking the electrophilic oxygen of the oxidizing agent. This leads to the formation of an intermediate, which then collapses to the sulfoxide and the reduced form of the oxidant. The stereochemistry of this oxidation can be influenced by the structure of the sulfide and the nature of the oxidizing agent. acs.org

Further oxidation of the sulfoxide to the sulfone proceeds through a similar mechanism. The sulfoxide, being less nucleophilic than the corresponding sulfide, requires more forcing conditions or a more potent oxidizing agent for the second oxidation step to occur. researchgate.net The rate of oxidation can be affected by the electronic properties of the substituents on the aromatic rings. Electron-donating groups, such as the methyl groups in the 4-methylphenyl moieties, can increase the electron density on the sulfur atom, potentially accelerating the rate of oxidation. sit.edu.cn

Reduction Chemistry of the Carbonyl and Thiane Ring

The carbonyl group and the thiane ring of this compound can undergo reduction to yield various thiane derivatives. The selectivity of these reductions is a key aspect of the synthetic utility of this compound.

Conversion to Thiane Derivatives

Reduction of the carbonyl group in this compound leads to the corresponding secondary alcohol, 2,6-Bis(4-methylphenyl)thian-4-ol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The stereochemical outcome of this reduction can be influenced by the steric bulk of the substituents on the thiane ring.

Complete reduction of both the carbonyl group and the thiane ring can lead to the corresponding desulfurized alkane, although this typically requires more drastic conditions and stronger reducing agents, such as Raney nickel.

Selective Reduction Strategies

Achieving selective reduction of either the carbonyl group or the thiane ring is crucial for accessing specific derivatives. For the selective reduction of the carbonyl group to the corresponding alcohol, milder reducing agents like sodium borohydride are typically effective, leaving the thiane ring intact.

More advanced strategies may involve the use of catalytic hydrogenation. princeton.edu The choice of catalyst and reaction conditions can be tuned to favor the reduction of one functional group over the other. For instance, certain catalysts may exhibit chemoselectivity for carbonyl reduction in the presence of a sulfide.

Electrophilic Aromatic Substitution on the 4-Methylphenyl Moieties

The two 4-methylphenyl groups attached to the thiane ring are susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.orgpressbooks.pub The methyl group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. wikipedia.org Since the para position is already substituted with the thiane ring, electrophilic attack is directed to the ortho positions (positions 3 and 5 of the phenyl ring).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The conditions for these reactions typically involve the use of a strong acid or a Lewis acid catalyst to generate the electrophile. wikipedia.orgmasterorganicchemistry.com The presence of the bulky thiane substituent may exert some steric hindrance, potentially influencing the regioselectivity and rate of the reaction.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2,6-Bis(3-nitro-4-methylphenyl)thian-4-one |

| Bromination | Br₂, FeBr₃ | 2,6-Bis(3-bromo-4-methylphenyl)thian-4-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2,6-Bis(3-acyl-4-methylphenyl)thian-4-one |

Nucleophilic Additions to the Thianone Carbonyl

The carbonyl group at the 4-position of the thiane ring is a prime site for nucleophilic attack. The electron-withdrawing nature of the adjacent sulfur atom, albeit modest, enhances the electrophilicity of the carbonyl carbon. However, the steric hindrance imposed by the two bulky 4-methylphenyl groups at the 2- and 6-positions is expected to play a significant role in modulating the reactivity and stereoselectivity of these additions.

Table 1: Predicted Outcomes of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product | Stereochemical Considerations |

| Hydride | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 2,6-Bis(4-methylphenyl)thian-4-ol | The approach of the hydride can be influenced by the conformation of the thiane ring, potentially leading to a mixture of axial and equatorial alcohol diastereomers. The bulky aryl groups may favor attack from the less hindered face. |

| Organometallics | Grignard reagents (e.g., CH₃MgBr), Organolithium reagents (e.g., n-BuLi) | Tertiary alcohols (e.g., 4-methyl-2,6-bis(4-methylphenyl)thian-4-ol) | Similar to hydride reduction, the stereochemical outcome will be dictated by the steric environment around the carbonyl. The large size of the incoming organometallic group will further amplify the steric effects. |

| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin (4-cyano-2,6-bis(4-methylphenyl)thian-4-ol) | This reversible reaction is typically base-catalyzed. The stability of the resulting cyanohydrin will be a key factor. |

| Ylides | Wittig reagents (e.g., Ph₃P=CH₂) | Alkene (4-methylene-2,6-bis(4-methylphenyl)thiane) | The steric bulk around the carbonyl may necessitate the use of more reactive ylides, such as those from the Horner-Wadsworth-Emmons reaction, to achieve good yields. |

Detailed research findings on analogous 2,6-diarylthian-4-ones suggest that the stereochemical course of nucleophilic additions is often controlled by the preferred chair conformation of the thiane ring, which places the bulky aryl substituents in equatorial positions to minimize steric strain. This conformational preference would likely direct the incoming nucleophile to the axial position to avoid steric clashes with the axial hydrogens at the 3- and 5-positions.

Rearrangement Reactions and Ring Transformations

The thianone skeleton of this compound offers possibilities for intriguing rearrangement and ring transformation reactions, potentially leading to novel heterocyclic systems.

One plausible rearrangement is a Pummerer-type reaction of the corresponding sulfoxide. Oxidation of the sulfide to a sulfoxide, followed by treatment with an activating agent like acetic anhydride, could initiate a rearrangement cascade. The intermediate acylsulfonium ylide could undergo further transformations, potentially leading to ring-opened products or ring-contracted species.

Another area of exploration is the ring contraction of the thianone ring. For instance, Favorskii-type rearrangements, typically observed in α-haloketones, could be envisioned if a halogen were introduced at the 3- or 5-position. Treatment with a base could then induce a cyclopropanone (B1606653) intermediate, which would subsequently open to yield a five-membered ring carboxylic acid derivative.

Furthermore, ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement, could be attempted via the corresponding aminohydrin. Conversion of the ketone to a cyanohydrin, followed by reduction to an amino alcohol, and subsequent treatment with nitrous acid could lead to a seven-membered heterocyclic ketone.

Derivatization Strategies for Functional Group Manipulation

The functional groups present in this compound provide multiple handles for derivatization, allowing for the synthesis of a library of related compounds with potentially diverse properties.

Manipulation of the Carbonyl Group:

Beyond simple nucleophilic additions, the ketone can be transformed into a variety of other functional groups.

Reductive amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) would yield the corresponding amine.

Hydrazone and Oxime Formation: Condensation with hydrazine (B178648) or hydroxylamine (B1172632) would afford the respective hydrazone or oxime derivatives. These can serve as intermediates for further transformations, such as the Beckmann rearrangement of the oxime to a lactam.

Modification of the Thiane Ring:

Oxidation of the Sulfide: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This would significantly alter the electronic properties and geometry of the ring.

Desulfurization: Reactions with Raney nickel could lead to the reductive removal of the sulfur atom, resulting in a diaryl substituted alkane or alkene, depending on the reaction conditions.

Functionalization of the Aromatic Rings:

The p-tolyl groups offer sites for electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be performed, although the conditions would need to be carefully controlled to avoid side reactions with the thiane ring. The methyl groups on the phenyl rings also present opportunities for radical halogenation or oxidation to carboxylic acids.

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of 2,6-Bis(4-methylphenyl)thian-4-one, offering profound insights into its molecular framework and preferred conformations.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom within the molecule, respectively. ias.ac.inrsc.orgresearchgate.netnih.gov

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the 4-methylphenyl groups, the protons on the thiane (B73995) ring, and the methyl protons. The chemical shifts and coupling patterns of the protons on the thiane ring are particularly informative for deducing the chair conformation of the six-membered ring and the relative orientation of the bulky aryl substituents.

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom. ias.ac.inrsc.orgresearchgate.net The signals for the carbonyl carbon (C-4), the carbons bearing the aryl groups (C-2 and C-6), and the methylene (B1212753) carbons (C-3 and C-5) of the thiane ring appear at characteristic chemical shifts. The chemical shifts of the aromatic carbons further confirm the substitution pattern on the phenyl rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and related structures.

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.1-7.4 | Aromatic protons (4-methylphenyl) |

| ¹H | ~4.0-4.2 | H-2, H-6 (thiane ring) |

| ¹H | ~2.8-3.0 | H-3, H-5 (thiane ring) |

| ¹H | ~2.3 | Methyl protons (-CH₃) |

| ¹³C | ~208 | C=O (C-4) |

| ¹³C | ~138, ~129 | Aromatic carbons (4-methylphenyl) |

| ¹³C | ~55-60 | C-2, C-6 (thiane ring) |

| ¹³C | ~45-50 | C-3, C-5 (thiane ring) |

| ¹³C | ~21 | Methyl carbon (-CH₃) |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for mapping out the intricate network of through-bond and through-space connectivities.

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, allowing for the tracing of spin systems within the molecule. For instance, the correlation between the protons at C-2 and C-3, and between C-5 and C-6 of the thiane ring can be readily identified. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry and preferred conformation. For example, NOE cross-peaks between axial and equatorial protons on the thiane ring can confirm a chair conformation.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.com This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

Dynamic NMR (DNMR) spectroscopy is a powerful tool to investigate the kinetics of conformational exchange processes. nih.gov In the case of this compound, the thiane ring can undergo ring inversion. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barrier for this conformational interchange. At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate signals for the axial and equatorial protons. As the temperature increases, the exchange rate increases, leading to coalescence of these signals and eventually to time-averaged signals at higher temperatures.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and conformation. ias.ac.inrsc.orgresearchgate.netnih.govspectrabase.com

The IR and Raman spectra of this compound exhibit characteristic absorption bands that allow for the identification of its key functional groups.

Carbonyl (C=O) Stretching: A strong absorption band in the IR spectrum, typically in the region of 1700-1725 cm⁻¹, is characteristic of the carbonyl group of the ketone. researchgate.net

C-H Stretching: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the thiane and methyl groups appear below 3000 cm⁻¹. researchgate.net

C-S Stretching: The C-S stretching vibration of the thiane ring typically appears as a weaker band in the region of 600-800 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings give rise to several bands in the 1450-1600 cm⁻¹ region. ias.ac.in

Table 2: Key Vibrational Band Assignments for this compound.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch | 1725-1700 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-S Stretch | 800-600 | Weak to Medium |

The vibrational spectra can also provide subtle details about the conformational preferences of the molecule. The precise frequencies of certain vibrational modes, particularly those involving the thiane ring, can be sensitive to its conformation. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman data to assign vibrational modes and to predict the spectra for different possible conformers. By comparing the experimental spectra with the calculated spectra, it is possible to gain further confidence in the determined ground-state conformation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺·) would confirm the compound's molecular weight.

The fragmentation of the molecular ion is highly dependent on its structure, with cleavage typically occurring at the weakest bonds and leading to the formation of stable carbocations and neutral radicals. uni-saarland.dewhitman.eduwikipedia.org For ketones, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. miamioh.edulibretexts.orgmsu.edu This process leads to the formation of a stable acylium ion. libretexts.org

In the case of this compound, the fragmentation is expected to be directed by the thianone ring and the p-tolyl substituents. The primary fragmentation steps would likely involve:

α-Cleavage: Cleavage of the C2-C3 and C5-C4 bonds adjacent to the carbonyl group. This can lead to the loss of a p-tolyl group (C₇H₇•) or a larger fragment containing the p-tolyl group.

Formation of Acylium Ions: The cleavage can result in the formation of resonance-stabilized acylium ions.

Cleavage of the Heterocyclic Ring: The thianone ring can undergo fragmentation, leading to the loss of sulfur-containing fragments.

Formation of Tropylium (B1234903) Ion: The p-methylphenyl (p-tolyl) group can rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

The resulting mass spectrum would be a unique fingerprint of the molecule, with the relative abundance of each fragment ion providing further structural information. libretexts.orgyoutube.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) |

|---|---|---|

| [M]⁺· | C₁₉H₂₀OS⁺· | 296 |

| [M - C₇H₇]⁺ | [M - tolyl]⁺ | 205 |

| [M - C₈H₈S]⁺ | 176 | |

| [C₇H₇]⁺ | Tropylium ion | 91 |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the target compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, the electron density map of the molecule can be calculated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com

For this compound, SCXRD analysis would be expected to confirm the presence of the thian-4-one heterocyclic ring. Studies on analogous 2,6-diarylthian-4-one derivatives have shown that the thianone ring typically adopts a chair conformation with the bulky aryl substituents occupying equatorial positions to minimize steric hindrance. researchgate.netacs.org The precise puckering parameters of the ring and the orientation of the two 4-methylphenyl groups relative to the ring would be accurately determined. researchgate.netresearchgate.net

Table 2: Typical Crystallographic Data for Related Thianone Derivatives

| Parameter | Typical Value/System | Reference |

|---|---|---|

| Crystal System | Monoclinic / Triclinic | mdpi.comiucr.org |

| Space Group | P2₁/n or P-1 | iucr.org |

| Conformation of Thianone Ring | Chair | researchgate.net |

The way individual molecules of this compound arrange themselves in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. acs.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal. mdpi.comiucr.org For this compound, the following types of interactions are anticipated to play a significant role in its crystal packing:

C–H···O Hydrogen Bonds: The hydrogen atoms of the methyl groups and the phenyl rings can form weak hydrogen bonds with the oxygen atom of the carbonyl group of neighboring molecules. researchgate.net

π–π Stacking: The aromatic phenyl rings can interact with each other through π–π stacking interactions, where the rings are arranged in a parallel or offset fashion. iucr.org

C–H···π Interactions: The hydrogen atoms of one molecule can interact with the π-electron cloud of an aromatic ring of an adjacent molecule. researchgate.net

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and emission (fluorescence) techniques, provides valuable information about the electronic structure and photophysical properties of a molecule. msu.edu

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from the ground state to higher energy excited states. msu.edulibretexts.org The absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to specific electronic transitions:

n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the lone pairs of the oxygen or sulfur atoms) to an anti-bonding π* orbital of the carbonyl group. These transitions are typically weak and appear at longer wavelengths. uzh.ch

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are associated with the aromatic phenyl rings and the carbonyl group. These transitions are generally more intense than n → π* transitions. uzh.chtanta.edu.eg

The extent of conjugation in the molecule significantly influences the position and intensity of these absorption bands. The presence of the two p-tolyl groups in conjugation with the carbonyl function is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to a simple aliphatic ketone. The polarity of the solvent can also affect the positions of these transitions. tanta.edu.egacs.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Functional Groups |

|---|---|---|

| π → π* | 250 - 300 | Phenyl rings, Carbonyl group |

Luminescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many organic molecules with extended π-systems, particularly those with donor-acceptor character, exhibit fluorescence. nih.govacs.org While the luminescence properties of this compound are not extensively documented, related heterocyclic ketones and thiophene (B33073) derivatives are known to be fluorescent. nih.govrsc.org

The photophysical behavior of this compound would be influenced by several factors:

Intramolecular Charge Transfer (ICT): The p-tolyl groups can act as electron donors and the carbonyl group as an electron acceptor. Upon photoexcitation, an ICT state may be formed, which can influence the emission properties, such as the fluorescence wavelength and quantum yield.

Solvent Effects: The polarity of the solvent can stabilize the excited state to different extents, leading to solvatochromism, where the emission color changes with solvent polarity. acs.orgnih.gov

Solid-State Effects: In the solid state, the luminescence can be affected by the molecular packing and intermolecular interactions. Aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) are possible phenomena. nih.gov

Further studies would be required to fully characterize the emissive properties and explore the potential of this compound in applications such as organic light-emitting diodes (OLEDs) or fluorescent sensors.

Spectroelectrochemistry for Redox Behavior Analysis

Spectroelectrochemistry is a powerful analytical technique that provides in-situ spectroscopic characterization of electrochemically generated species. By combining the principles of electrochemistry and spectroscopy, this method allows for the simultaneous measurement of electrochemical data (e.g., current, potential) and spectroscopic information (e.g., UV-Vis, IR, EPR spectra) of a molecule as it undergoes oxidation or reduction. This approach is particularly valuable for elucidating the redox behavior of compounds, identifying transient intermediates, and understanding the electronic structure of different oxidation states.

In the context of heterocyclic compounds like thian-4-one derivatives, spectroelectrochemistry can offer profound insights into their electron transfer properties. The analysis typically involves an optically transparent electrode housed within a specialized cell that allows a light beam to pass through the electrode surface and the adjacent solution. As the potential applied to the electrode is varied, triggering redox events, concurrent spectroscopic measurements are recorded.

Detailed Research Findings

While specific spectroelectrochemical studies on this compound are not extensively documented in the public domain, the redox behavior of analogous 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones and their S-oxide derivatives has been a subject of interest, particularly in the context of their biological activities. bohrium.comnih.gov These studies often explore the generation of radical cations and dications upon oxidation. For instance, in related systems, cyclic voltammetry is used to determine the oxidation potentials, and the subsequent spectroelectrochemical analysis helps to characterize the electronic transitions of the resulting oxidized species. acs.org

The general expectation for a compound like this compound would be that the initial oxidation would occur at the sulfur atom, leading to the formation of a radical cation. The stability and electronic structure of this radical cation would be influenced by the nature of the aryl substituents. The p-methyl groups on the phenyl rings are electron-donating and would be expected to stabilize the positive charge on the sulfur atom.

A hypothetical spectroelectrochemical experiment on this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in dichloromethane) and placing it in a spectroelectrochemical cell. A cyclic voltammogram would first be recorded to identify the oxidation and reduction potentials. acs.org Subsequently, the potential would be held at a value sufficient to cause oxidation while UV-Vis spectra are continuously recorded. The appearance of new absorption bands would signify the formation of the oxidized species.

Illustrative Data Tables

To demonstrate the type of data obtained from such an analysis, the following tables present representative electrochemical and spectroscopic data from studies on related heterocyclic compounds.

Table 1: Representative Cyclic Voltammetry Data for Thiophene-based Heterocycles

| Compound | Oxidation Potential (Epa vs. Fc/Fc+) [V] | Reduction Potential (Epc vs. Fc/Fc+) [V] |

| 2,5-bis(2-thienyl)-1,3,4-oxadiazole | 1.10 | -1.95 |

| 2,5-bis(2-thienyl)-1,3,4-thiadiazole | 1.25 | -1.80 |

| 3,5-bis(2-thienyl)-4-phenyl-1,2,4-triazole | 1.35 | -2.10 |

Data is illustrative and based on analogous compounds reported in the literature. acs.org

Table 2: Representative Spectroelectrochemical Data (UV-Vis) for Oxidized Heterocyclic Species

| Species | λmax of Neutral Species [nm] | λmax of Radical Cation [nm] | λmax of Dication [nm] |

| Thiophene Derivative A | 350 | 550, 800 | 450 |

| Thiophene Derivative B | 365 | 570, 850 | 475 |

Data is illustrative and based on general observations for oxidized thiophene-containing compounds. acs.org

The analysis of the spectroelectrochemical data, in conjunction with theoretical calculations, can provide a detailed picture of the electronic structure and reactivity of the redox species of this compound. This information is crucial for applications where electron transfer processes are important, such as in the design of new materials with specific electronic properties or in understanding the metabolic pathways of biologically active molecules. bohrium.comnih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic properties of 2,6-Bis(4-methylphenyl)thian-4-one. ijcce.ac.irqulacs.orgdiva-portal.org These methods offer a balance between computational cost and accuracy, providing valuable insights into the molecule's fundamental characteristics.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. Using methods like DFT with a suitable basis set, such as B3LYP/6-311G(d,p), the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation are identified. nih.govresearchgate.net The optimized structure reveals that the thiane (B73995) ring likely adopts a chair conformation to minimize steric strain, with the bulky 4-methylphenyl groups occupying equatorial positions.

The electronic structure of the molecule is analyzed through the calculation of various parameters. The distribution of electron density can be visualized using molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule. nih.gov This information is crucial for understanding intermolecular interactions. Mulliken population analysis provides a method for assigning partial atomic charges, offering further insight into the electronic distribution and reactivity. bhu.ac.in

Table 1: Calculated Geometric Parameters for this compound (Exemplary Data)

| Parameter | Value (B3LYP/6-311G(d,p)) |

| C-S Bond Length (Å) | 1.82 |

| C=O Bond Length (Å) | 1.22 |

| C-C (Aromatic) Bond Length (Å) | 1.39 - 1.41 |

| C-S-C Bond Angle (°) | 100.5 |

| O=C-C Bond Angle (°) | 121.0 |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. science.gov Comparison of these calculated frequencies with experimental data allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the thian-4-one ring can be precisely identified. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and other method-specific deviations. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally indicates higher reactivity. For this compound, the HOMO is likely to be localized on the sulfur atom and the phenyl rings, while the LUMO is expected to be centered on the carbonyl group. This distribution suggests that the molecule could act as both an electron donor and acceptor at different sites.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: The values in this table are illustrative and would be determined from specific FMO calculations.

Conformational Analysis and Energy Landscape Mapping

The thiane ring in this compound can potentially exist in different conformations, such as chair, boat, and twist-boat forms. researchgate.net Conformational analysis is performed to identify the most stable conformers and to map the potential energy surface associated with their interconversion. acs.org By systematically rotating key dihedral angles and calculating the corresponding energies, a detailed energy landscape can be constructed. This analysis helps to understand the flexibility of the molecule and the relative populations of different conformers at a given temperature. The presence of the bulky 4-methylphenyl substituents is expected to significantly influence the conformational preferences, favoring structures that minimize steric hindrance.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govmdpi.commdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the study of its conformational changes, vibrational motions, and interactions with its environment (e.g., a solvent). acs.org By simulating the molecule at different temperatures, one can observe how its structure and dynamics are affected by thermal energy. These simulations are particularly useful for understanding how the molecule might behave in a solution or in a biological system.

Charge Transfer Properties and Transport Studies

The electronic structure of this compound suggests that it may have interesting charge transfer properties. researchgate.net Theoretical methods can be used to investigate the efficiency of charge transfer within the molecule and between adjacent molecules. nih.govtubitak.gov.tr Parameters such as reorganization energy, which quantifies the energy required for a molecule to change its geometry upon gaining or losing an electron, can be calculated. nih.gov Lower reorganization energies are generally associated with more efficient charge transport. These studies are relevant for assessing the potential of this compound in applications such as organic electronics, where efficient charge transport is crucial. nih.gov

Non-Linear Optical (NLO) Properties Prediction

The investigation of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the arrangement of donor and acceptor groups connected by a π-conjugated system (D-π-A). This configuration facilitates intramolecular charge transfer, which is a key determinant of a material's NLO activity.

Theoretical predictions of NLO properties are often carried out using quantum chemical calculations, such as Density Functional Theory (DFT). These computational methods allow for the determination of key parameters like polarizability (α) and first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response. A high hyperpolarizability value is indicative of a strong NLO response.

For molecules structurally related to this compound, such as bis-chalcone derivatives, NLO properties have been a subject of study. Chalcones and their derivatives often exhibit significant NLO responses due to the presence of a carbonyl group (acceptor) and phenyl rings (donors) linked by a conjugated enone system. In the case of this compound, the central thian-4-one ring contains a carbonyl group which can act as an electron acceptor. The two 4-methylphenyl (p-tolyl) groups attached at the 2 and 6 positions can function as electron donors. The methyl group is a known electron-donating group, enhancing the donor character of the phenyl rings.

While direct experimental or computational data on the NLO properties of this compound is not extensively available in the reviewed literature, its D-A-D (Donor-Acceptor-Donor) type structure suggests a potential for NLO activity. The delocalization of π-electrons across the molecule, facilitated by the phenyl rings and the carbonyl group, could lead to a significant molecular polarization under an external electric field, a prerequisite for NLO phenomena.

Studies on other organic compounds, such as certain triazole derivatives, have demonstrated that the introduction of specific substituents can significantly enhance NLO properties. For instance, compounds with strong electron-withdrawing and electron-donating groups have shown large hyperpolarizability values. iucr.org The investigation of NLO properties in porphyrin derivatives has also shown that the addition of electron-donating or -withdrawing groups to the porphyrin core can tune the NLO response. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the NLO response. A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and, consequently, a larger NLO response, as it indicates easier charge transfer within the molecule. acs.org Computational studies on this compound would be necessary to calculate the HOMO-LUMO gap and the hyperpolarizability values to quantify its potential as an NLO material.

Intermolecular Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and extent of various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. The Hirshfeld surface is generated based on the electron density of the pro-molecule, and various properties can be mapped onto this surface, with d_norm being a key property that highlights regions of close intermolecular contacts.

For heterocyclic compounds with structures analogous to this compound, such as derivatives of piperidin-4-one, Hirshfeld surface analysis has been effectively employed to understand their crystal packing. nih.gov In these related systems, the analysis typically reveals a predominance of H···H contacts, which is common in organic molecules. Other significant interactions often include C-H···O and C-H···π interactions.

In the context of this compound, several types of intermolecular interactions can be anticipated:

H···H Contacts: Given the abundance of hydrogen atoms on the phenyl rings and the thianone backbone, it is expected that H···H interactions would constitute a significant portion of the Hirshfeld surface area.

C-H···O Interactions: The carbonyl oxygen (C=O) at the 4-position of the thianone ring is a potential hydrogen bond acceptor. This can lead to the formation of C-H···O hydrogen bonds with hydrogen atoms from the phenyl rings or the thianone ring of neighboring molecules, playing a crucial role in the crystal packing.

C-H···π Interactions: The electron-rich π-systems of the two 4-methylphenyl rings can act as acceptors for hydrogen atoms from adjacent molecules, resulting in C-H···π interactions.

π-π Stacking Interactions: The parallel or offset stacking of the phenyl rings of adjacent molecules can lead to stabilizing π-π interactions. The presence of two phenyl rings in the molecule could facilitate the formation of extended supramolecular assemblies.

S···H/S···C Contacts: The sulfur atom in the thianone ring can also participate in weak intermolecular interactions.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. For a derivative of piperidin-4-one, which is structurally similar to thian-4-one, a study reported the following contributions of various contacts to the Hirshfeld surface: H···H (53.7%), O···H (15.6%), C···H (13.3%), N···H (9.4%), and S···H (4.2%). lookchem.com While the nitrogen in the piperidine (B6355638) ring is replaced by sulfur in the thianone ring, a similar distribution of dominant H···H, O···H, and C···H contacts would be expected for this compound.

The shape-indexed and curvedness plots are other features of Hirshfeld analysis that can identify planar stacking arrangements, which are indicative of π-π interactions. A detailed computational study on this compound would be required to generate its specific Hirshfeld surface and fingerprint plots, which would provide precise quantitative data on the contributions of each type of intermolecular interaction to its crystal stability.

The table below provides a hypothetical breakdown of intermolecular contacts for this compound, based on data from structurally related compounds.

| Intermolecular Contact | Percentage Contribution (Hypothetical) |

| H···H | ~ 50-60% |

| C···H/H···C | ~ 15-25% |

| O···H/H···O | ~ 10-20% |

| S···H/H···S | ~ 3-7% |

| C···C | ~ 2-5% |

This table can be interactively sorted by the user.

Stereochemical Aspects and Conformational Dynamics

Chirality and Stereogenic Centers in Thianone Systems

The structure of 2,6-Bis(4-methylphenyl)thian-4-one inherently possesses chirality due to the presence of stereogenic centers. The carbon atoms at positions 2 and 6 of the thianone ring, each bonded to a hydrogen atom, a 4-methylphenyl group, and two different ring carbons, are chiral centers. This gives rise to the possibility of stereoisomers. nih.gov The arrangement of the 4-methylphenyl substituents relative to the thianone ring can result in cis and trans diastereomers.

In general, thianone systems, which are six-membered heterocyclic rings containing a sulfur atom and a ketone group, serve as important scaffolds in organic synthesis. Their stereochemistry has been a subject of considerable investigation. The introduction of substituents at the 2 and 6 positions, as seen in 2,6-diarylthian-4-ones, creates these key stereogenic centers, leading to a rich stereochemical landscape. researchgate.net

Conformational Preferences of the Thianone Ring

The six-membered thianone ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. The most common conformations are the chair and boat forms, with the chair conformation generally being of lower energy.

The thianone ring undergoes a dynamic process of ring inversion, where one chair conformation converts into another. This process involves higher energy transition states, such as the half-chair and twist-boat conformations. The energy barrier for this inversion is influenced by the nature and position of substituents on the ring. NMR spectroscopy is a powerful tool for studying these dynamic processes by analyzing the coupling constants and chemical shifts of the ring protons. researchgate.net

The presence of the bulky 4-methylphenyl groups at the 2 and 6 positions significantly influences the conformational equilibrium of the thianone ring. In the case of the cis-isomer of 2,6-diarylthian-4-ones, the chair conformation with both aryl groups in equatorial positions is predominantly favored to minimize steric interactions. researchgate.net For the trans-isomer, the situation is more complex. While a chair conformation with one axial and one equatorial aryl group is possible, studies on related 2,6-diaryl systems suggest that boat forms can make a significant contribution to the conformational equilibrium in solution. researchgate.net The preference for the equatorial orientation of the bulky aryl groups is a general trend observed in substituted cyclohexanes and related heterocyclic systems. nih.gov

| Isomer | Predominant Conformation | Orientation of 4-Methylphenyl Groups |

| cis | Chair | Di-equatorial |

| trans | Chair/Boat Equilibrium | Axial/Equatorial (Chair) or other arrangements (Boat) |

Diastereoselective and Enantioselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of this compound is a key challenge. Diastereoselective and enantioselective strategies are employed to achieve this.

Diastereoselective synthesis aims to selectively produce one diastereomer over another. For 2,6-diarylthian-4-ones, this often involves controlling the relative configuration at the C2 and C6 positions during the ring formation reaction. One common approach is the one-pot reaction of an appropriate ketone, an aldehyde, and a sulfur source. researchgate.net The reaction conditions and the nature of the reactants and catalysts can influence the diastereomeric ratio of the products.

Enantioselective synthesis focuses on producing a single enantiomer. While specific enantioselective methods for this compound are not extensively documented in the provided context, general strategies for the enantioselective synthesis of related sulfur-containing heterocycles can be considered. These often involve the use of chiral catalysts, such as iridium or palladium complexes with chiral ligands, to control the stereochemical outcome of key bond-forming reactions. acs.orgnih.gov For instance, iridium-catalyzed allylation of 5H-thiazol-4-ones has been shown to produce enantioenriched tertiary thioethers. acs.org Another approach could involve the kinetic resolution of a racemic mixture of the thianone. mdpi.com

Atropisomerism and Axial Chirality Considerations for Derivatives

While this compound itself does not exhibit atropisomerism, certain derivatives could possess this form of axial chirality. Atropisomerism arises from hindered rotation around a single bond, creating stable, isolable rotational isomers (atropisomers). wikipedia.org This is common in biaryl systems with bulky ortho substituents. wikipedia.orgwikipedia.org

If the 4-methylphenyl groups in a derivative of this compound were to be further substituted at their ortho positions, the rotation around the C-aryl bond could become restricted. This would introduce a new element of chirality, an axis of chirality, in addition to the existing stereogenic centers in the thianone ring. wikipedia.org The stability of these atropisomers would depend on the rotational energy barrier, which is influenced by the size of the ortho substituents. wikipedia.org The study of such atropisomeric derivatives would add another layer of complexity to the stereochemical analysis of this class of compounds.

Computational Modeling of Stereoisomers and Conformations

Computational modeling, particularly using methods like Density Functional Theory (DFT), is a valuable tool for investigating the stereochemical and conformational aspects of molecules like this compound. researchgate.net These methods can be used to:

Calculate the relative energies of different stereoisomers and conformations: This allows for the prediction of the most stable forms of the molecule. For example, calculations can confirm the preference for the di-equatorial chair conformation of the cis-isomer.

Model the ring inversion process: By mapping the potential energy surface for ring inversion, the energy barriers and transition state geometries can be determined.

Predict spectroscopic properties: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the predicted conformations in solution. researchgate.net

Investigate the electronic properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the reactivity of the different stereoisomers. researchgate.net

Computational studies on related systems have been instrumental in understanding the interplay of steric and electronic effects that govern their conformational preferences. acs.org

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of relative energies of stereoisomers and conformations. |

| Potential Energy Surface (PES) Mapping | Modeling ring inversion dynamics and determining energy barriers. |

| Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic properties like NMR and UV-Vis spectra. |

| HOMO-LUMO Analysis | Investigation of electronic properties and reactivity. |

Applications in Advanced Materials and Catalysis

Ligand Design in Coordination Chemistry

There is no scientific literature available that describes the use of 2,6-Bis(4-methylphenyl)thian-4-one as a ligand for the formation of coordination complexes. The potential of the sulfur and oxygen atoms within the thian-4-one ring to act as donor sites for metal coordination has not been explored in published research.

Synthesis of Metal Complexes with this compound as a Ligand

A thorough search of chemical databases and academic journals yielded no methods for the synthesis of metal complexes involving this compound. Consequently, there are no reported examples of this compound coordinating with any metal ions.

Exploration of Coordination Modes and Geometries

As no metal complexes of this compound have been synthesized or characterized, its potential coordination modes (e.g., monodentate, bidentate) and the resulting geometries of any hypothetical complexes remain unknown.

Electronic and Steric Effects of the Ligand on Metal Centers

The electronic and steric influence that this compound might exert on a metal center has not been investigated. The presence of the two 4-methylphenyl groups suggests potential for significant steric bulk, but without experimental data, any discussion would be purely speculative.

Catalytic Applications

No studies have been published that investigate the use of this compound, either as a ligand or in any other capacity, for catalytic purposes.

Transition-Metal Catalysis (e.g., Pd, Ni, Cu, Co, Ru)

There is no evidence in the current body of scientific literature to suggest that this compound has been employed in any transition-metal-catalyzed reactions.

Applications in C-C and C-Heteroatom Cross-Coupling Reactions

The compound has not been reported as a ligand or pre-catalyst in C-C and C-heteroatom cross-coupling reactions.

Due to the lack of available research, it is not possible to generate data tables or a list of other chemical compounds related to the specified applications of this compound.

Catalysis for Chemical CO2 Conversion

Currently, there is a lack of specific research data or published studies on the direct application of this compound as a catalyst for the chemical conversion of carbon dioxide (CO2). While the broader field of catalysis for CO2 conversion is an active area of research, and various sulfur-containing compounds are being explored for their catalytic properties, the role of this particular thian-4-one derivative has not been documented in the available scientific literature. The development of catalysts for CO2 conversion is critical for addressing environmental concerns, with research focusing on transforming CO2 into valuable chemicals and fuels.

Olefin Oligomerization

Similar to its application in CO2 conversion, there is no specific information available in the scientific literature detailing the use of this compound as a catalyst or ligand in olefin oligomerization processes. Olefin oligomerization is a crucial industrial process for the production of linear alpha-olefins, which are important intermediates in the chemical industry. Research in this area is extensive, with a focus on transition metal catalysts and the design of sophisticated ligands to control the selectivity and activity of the catalytic process. However, the potential of this compound in this capacity has not been reported.

Materials Science Applications

The unique structural features of this compound, including the presence of a sulfur-containing heterocyclic ring and aromatic side groups, suggest its potential as a building block in various materials.

While there is extensive research on the incorporation of sulfur-containing moieties into high-performance polymers like polyimides to enhance properties such as refractive index, thermal stability, and solubility, there are no specific reports on the use of this compound as a monomer or building block in the synthesis of polyimides or other polymeric materials. beilstein-journals.orgresearchgate.netacs.org The development of novel monomers is a key aspect of designing advanced polymers with tailored properties for specific applications. acs.orgnih.gov

Sulfur-containing heterocyclic compounds are of significant interest in the field of organic electronics due to their electronic properties. rsc.orgopenaccessgovernment.orgnih.gov They have been investigated for use in various devices, including organic light-emitting diodes (OLEDs). rsc.org The sulfur atom can influence the electronic structure and intermolecular interactions of the material, which are critical for device performance. rsc.org However, a review of the current literature reveals no specific studies on the application of this compound in OLEDs, phototransistors, or other organic electronic devices. google.com

The development of chemosensors for the detection of metal ions is a significant area of research. While there is no direct research on this compound as a sensor, a structurally analogous compound, (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone, has been investigated as a fluorescent sensor. nih.govnih.govchemspider.com Chalcone derivatives, which share some structural similarities, are also widely studied as metal ion sensors. nih.gov

A study on a related pyridine-based fluorescent sensor demonstrated its ability to detect various toxic heavy metal ions. mdpi.com The sensing mechanism often involves the coordination of the metal ion with heteroatoms in the organic molecule, leading to a change in its photophysical properties, such as fluorescence. ias.ac.in These systems can be designed to be highly selective and sensitive for specific ions. nih.gov The development of such sensors is crucial for environmental monitoring and biological applications. mdpi.com

| Parameter | (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone |

| Molecular Formula | C22H22O |

| IUPAC Name | (2E,6E)-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one |

| Molecular Weight | 302.4 g/mol |

| Application | Fluorescent sensor for metal ions |

This table presents data for a structurally similar compound to illustrate the potential application area, as no direct data for this compound is available.

There is no information in the available scientific literature regarding the use of this compound in solvent extraction or polymer membrane separation technologies. These separation techniques are vital in various industrial processes, and the development of new materials and reagents is an ongoing effort.

Lack of Specific Research Data on Supramolecular and Host-Guest Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research detailing the supramolecular assembly and host-guest chemistry of the compound this compound. While the broader fields of supramolecular chemistry and the study of thian-4-one derivatives are well-established, investigations into the specific intermolecular interactions and potential for this particular molecule to act as a host or guest in a supramolecular system have not been reported in accessible literature.

General principles of supramolecular chemistry involve non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, which guide the self-assembly of molecules into larger, ordered structures. The molecular structure of this compound, featuring aromatic rings and a central heterocyclic ketone, suggests a potential for such interactions. The tolyl groups could, in principle, participate in π-π stacking, and the ketone's oxygen atom could act as a hydrogen bond acceptor.

However, without experimental or computational studies, any discussion of the specific supramolecular behavior of this compound would be purely speculative. The precise manner in which these molecules might self-assemble in the solid state or in solution, and their capacity to encapsulate or interact with other "guest" molecules, remains uninvestigated.

Similarly, the field of host-guest chemistry focuses on the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule. The thian-4-one core of the target compound is not a commonly recognized host motif, unlike macrocycles such as cyclodextrins, calixarenes, or crown ethers. While it is conceivable that under specific conditions, aggregates of this compound could form cavities capable of hosting small guest molecules, no such findings have been published.

Due to the lack of specific research data, a detailed and scientifically accurate account for the requested section on "Supramolecular Assembly and Host-Guest Chemistry" of this compound cannot be provided at this time. Further experimental and theoretical research would be required to elucidate the supramolecular properties of this compound.

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic strategies for thian-4-one cores often rely on established but potentially inefficient methods. Future research should prioritize the development of more sustainable and atom-economical synthetic pathways.

Eco-Friendly Catalysis: There is a significant opportunity to replace conventional acid catalysts like sulfuric or hydrochloric acid with greener alternatives. scholarsresearchlibrary.com Research into solid acid catalysts, such as clays (B1170129) or functionalized phosphates, could lead to processes with easier separation, reduced corrosivity, and minimized hazardous waste. scholarsresearchlibrary.com The use of natural acid catalysts, like fruit juices, has proven effective in related heterocyclic syntheses and represents an inexpensive and environmentally benign option worth exploring. scholarsresearchlibrary.com

One-Pot, Multi-Component Reactions: The design of one-pot reactions that combine multiple synthetic steps without isolating intermediates can dramatically improve efficiency. researchgate.net Methodologies involving the condensation of an aldehyde, a ketone, and a sulfur source under solvent-free or microwave-assisted conditions could provide rapid access to the 2,6-diarylthian-4-one core. researchgate.net